2-(2-Methoxy-5-methylphenyl)oxirane
Description
Overview of Oxirane Chemistry in Advanced Organic Synthesis
Oxiranes, also known as epoxides, are three-membered cyclic ethers containing an oxygen atom. fiveable.mevedantu.com Their defining feature is a highly strained ring, which imparts significant reactivity. fiveable.memasterorganicchemistry.com This ring strain, estimated to be around 25-27 kcal/mol, makes oxiranes susceptible to ring-opening reactions by a diverse range of nucleophiles, including alcohols, amines, thiols, and carbanions. fiveable.memasterorganicchemistry.com These reactions proceed under both acidic and basic conditions, providing a reliable method for introducing new functional groups and extending carbon chains. masterorganicchemistry.com
The epoxidation of alkenes, often achieved using peroxy acids like m-chloroperbenzoic acid (m-CPBA), is a common method for synthesizing oxiranes. masterorganicchemistry.comyoutube.com The ability to control the stereochemistry of the resulting epoxide, particularly through asymmetric epoxidation methods, further enhances their utility in the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals. nih.govrsc.org The epoxide ring-opening is a powerful tool, allowing for the formation of various functionalized molecules, which has garnered substantial attention in organic synthesis. rsc.org
Structural Characteristics of Aryl-Substituted Oxiranes
The structure of an aryl-substituted oxirane consists of the fundamental three-membered ether ring directly bonded to an aromatic ring. This direct attachment has profound consequences for the molecule's reactivity. The aryl group can electronically influence the oxirane ring, either activating or deactivating it towards nucleophilic attack depending on the nature and position of substituents on the aromatic ring. For instance, electron-donating groups can stabilize an adjacent carbocation-like transition state, influencing the regioselectivity of the ring-opening reaction.
In the case of 2-(2-Methoxy-5-methylphenyl)oxirane, the phenyl ring is substituted with a methoxy (B1213986) group at the ortho position and a methyl group at the meta position relative to the oxirane attachment point. These electron-donating groups are known to influence the electronic and steric properties of the molecule. The stereochemistry at the oxirane's carbon atoms is another crucial structural feature, as it dictates the spatial arrangement of the groups after the ring-opening, which is of paramount importance in asymmetric synthesis. acs.org
Research Landscape of Oxirane Moieties as Synthetic Intermediates
Oxirane moieties are established as pivotal intermediates in the synthesis of a vast array of complex organic molecules. fiveable.me Their utility is prominently featured in the total synthesis of natural products, where the controlled opening of the epoxide ring is often a key strategic step. rsc.org Research has demonstrated the application of aryl-substituted epoxides in the synthesis of compounds like the serotonin (B10506) re-uptake inhibitor (−)-mesembrine, where the epoxide opening is used to create a key quaternary stereogenic center. nih.gov
Furthermore, epoxyquinoid natural products, which contain a fused ring system of an epoxide and a cyclohexenone, showcase the importance of oxirane stereochemistry in defining biological activity. acs.org The synthetic potential of epoxide ring-opening reactions is a subject of ongoing research, with new catalysts and methods being developed to control the regio- and stereoselectivity of these transformations. rsc.orgrsc.org The versatility of oxiranes as synthetic precursors continues to drive innovation in the synthesis of alkaloids, terpenoids, and other biologically active compounds. rsc.orgmdpi.com
Properties of this compound and Related Compounds
The following tables provide an overview of the key chemical properties of the title compound and its structural analogs.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol scbt.com |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found for this specific isomer, related isomer is 1546459-70-4 guidechem.com |
Table 2: Properties of Related Aryl-Substituted Oxiranes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 2-(2-Methoxyphenyl)oxirane (B139928) | C9H10O2 | 150.17 | 7349-89-5 (example) |
| 2-((2-Methoxyphenoxy)methyl)oxirane | C10H12O3 | 180.2 vihitadrugs.com | 2210-74-4 vihitadrugs.com |
| 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane | C11H14O2 | 178.23 | 251295-67-7 |
| 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane | C17H18O2 | 254.32 nih.gov | 19574-83-5 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIYXDZTYAVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methoxy 5 Methylphenyl Oxirane
Epoxidation Strategies for Related Aryl-Substituted Olefins
The formation of an oxirane ring on an aryl-substituted olefin, such as the precursor to 2-(2-Methoxy-5-methylphenyl)oxirane, can be achieved through various epoxidation techniques. These methods involve the use of either catalytic systems or stoichiometric amounts of an oxidizing agent.
Catalytic Epoxidation Approaches (e.g., Peracids, Transition Metal Catalysts)
Catalytic epoxidation represents an efficient and widely employed strategy for the synthesis of epoxides from olefins. This approach utilizes a sub-stoichiometric amount of a catalyst to facilitate the transfer of an oxygen atom from an oxidant to the double bond of the substrate.
Peracids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and effective reagents for the epoxidation of alkenes. youtube.comyoutube.com The reaction with m-CPBA is typically carried out under mild conditions and often results in good yields of the corresponding epoxide. For instance, the synthesis of a related compound, 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane, is achieved in high yield through the epoxidation of 2-(2-Methoxy-5-methylphenyl)-2-methylpropene using m-CPBA. The mechanism of peracid epoxidation is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the oxirane ring in a single step. youtube.comyoutube.com Silica-supported peracids have also been developed as a safer and more sustainable alternative, minimizing explosion hazards and simplifying product isolation. organic-chemistry.org
Transition Metal Catalysts: A diverse array of transition metal complexes have been investigated for their catalytic activity in olefin epoxidation. acs.org These catalysts often activate a terminal oxidant, such as hydrogen peroxide (H₂O₂), molecular oxygen (O₂), or iodosylbenzene (PhIO), to generate a high-valent metal-oxo species that acts as the active epoxidizing agent. rsc.orgrsc.org
Manganese Catalysts: Chiral manganese(III)-salen complexes are well-known for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins, including styrenes. rsc.orgliv.ac.uk These catalysts can achieve high enantioselectivities and good conversions. rsc.orgliv.ac.uk Immobilizing these complexes on mesoporous materials can enhance their recyclability and, in some cases, improve enantioselectivity. liv.ac.uk
Iron Catalysts: Iron porphyrin complexes, inspired by the active site of cytochrome P450 enzymes, have been developed for enantioselective epoxidation. rsc.orglboro.ac.uk These biomimetic catalysts can achieve high enantiomeric excesses and impressive turnover numbers, particularly for terminal olefins like styrene (B11656). rsc.org Iron-containing metal-organic frameworks (MOFs) have also shown good activity in styrene epoxidation using air as the oxidant. rsc.org
Ruthenium Catalysts: Ruthenium complexes, including porphyrin and salen-type catalysts, are also effective for olefin epoxidation. rsc.orglboro.ac.uk Recent studies have shown that water can act as a co-catalyst in aerobic epoxidation mediated by ruthenium porphyrin complexes, significantly enhancing catalyst efficiency and substrate scope under mild conditions. rsc.org
Other Metals: Other transition metals like molybdenum, tungsten, and zirconium have also been explored in catalytic epoxidation systems, although they have shown varying degrees of success with styrene-type substrates. acs.org
The choice of catalyst and oxidant can significantly influence the reaction's efficiency, selectivity, and substrate scope. For example, the epoxidation activity and selectivity over Fe-MIL-101 and Cr-MIL-101 MOFs vary depending on the oxidant used (air, H₂O₂, or TBHP). rsc.org
Stoichiometric Epoxidation Reactions
Stoichiometric epoxidation involves the use of at least a full equivalent of the oxidizing agent to convert the olefin to the epoxide. While often less atom-economical than catalytic methods, stoichiometric approaches can be highly effective and predictable.
A common method for the synthesis of styrene oxides involves the use of peroxy acids like m-CPBA in stoichiometric amounts. acs.org Another approach involves the in-situ generation of a dioxirane (B86890) from a ketone and an oxidant like Oxone. This method has proven effective for the epoxidation of a wide range of olefins. orgsyn.org For instance, the epoxidation of alpha-methylstyrene (B127712) can be achieved using peracetic acid. acs.orgmdma.ch The reaction of α-chloromethyl-2-methoxybenzylalcohol with potassium hydroxide (B78521) in dioxane can also yield the corresponding oxirane, 2-(2-methoxyphenyl)oxirane (B139928), through an intramolecular substitution reaction. prepchem.com
Stereoselective Synthesis of this compound
The synthesis of a single enantiomer or diastereomer of this compound requires stereoselective methods. These approaches are critical in pharmaceutical and fine chemical synthesis where the biological activity of a molecule is often dependent on its stereochemistry.
Chiral Auxiliary-Based Approaches for Asymmetric Epoxidation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of epoxidation, a chiral auxiliary can be attached to the olefin, influencing the facial selectivity of the oxygen transfer. Sulfur-based chiral auxiliaries derived from amino acids have been shown to be effective in various asymmetric transformations. scielo.org.mx While a widely used strategy in asymmetric synthesis, the specific application of chiral auxiliaries for the direct epoxidation of 2-methoxy-5-methylstyrene is not extensively detailed in the provided search results. However, the general principle involves attaching a chiral moiety to the substrate, performing the epoxidation, and then removing the auxiliary to yield the enantiomerically enriched epoxide. wikipedia.org
Chiral Catalyst Systems for Enantioselective Epoxidation
The use of chiral catalysts is a powerful and highly efficient method for achieving enantioselective epoxidation. nih.govpnas.org These catalysts create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the epoxide over the other.
Chiral Dioxiranes: Chiral ketones can be used to generate chiral dioxiranes in situ, which then act as asymmetric epoxidizing agents. nih.govnih.gov Fructose-derived ketones have been shown to be effective catalysts for the epoxidation of various olefins, and significant research has focused on optimizing the ketone structure to enhance enantioselectivity for challenging substrates like styrenes. pnas.orgnih.gov High enantioselectivities (80-93% ee) have been achieved for the epoxidation of various styrenes using specifically designed chiral ketone catalysts. nih.govnih.govfigshare.com
Chiral Metalloporphyrins and Salen Complexes: As mentioned in the catalytic section, chiral versions of manganese and iron porphyrin and salen complexes are extensively used for enantioselective epoxidation. rsc.orglboro.ac.ukpnas.org These catalysts have achieved high enantiomeric excesses for the epoxidation of styrenes and other unfunctionalized olefins. rsc.org For example, chiral metalloporphyrins have yielded >97% ee for styrene epoxidation. rsc.org The immobilization of chiral Mn(salen) complexes has also been shown to be an effective strategy, sometimes leading to even higher enantioselectivities compared to their homogeneous counterparts. liv.ac.uk
Other Chiral Systems: Other chiral catalytic systems, such as those based on titanium, have also been developed. For instance, Ti(IV)-salan complexes catalyze the diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.org The Sharpless-Katsuki asymmetric epoxidation, while primarily for allylic alcohols, highlights the power of chiral titanium catalysts. rsc.orgyoutube.comyoutube.com
The enantioselectivity of these catalytic systems can be influenced by factors such as the catalyst structure, the electronic properties of the substrate, and the reaction conditions. pnas.orgnih.gov
Diastereoselective Control in Oxirane Formation
When the substrate already contains a stereocenter, controlling the diastereoselectivity of the epoxidation becomes crucial. The existing chiral center can influence the approach of the oxidizing agent, leading to the preferential formation of one diastereomer.
The epoxidation of allylic diols derived from Baylis-Hillman adducts has been shown to proceed with high anti-diastereoselectivity when using m-CPBA. organic-chemistry.org This stereochemical outcome is attributed to intramolecular hydrogen bonding directing the epoxidizing agent. This is complementary to the syn-diastereoselectivity often observed in the direct epoxidation of Baylis-Hillman adducts. organic-chemistry.org
In the context of cyclic systems like cyclohexanes, the stereochemistry of epoxide ring opening is highly dependent on the transition state geometry, with the reaction proceeding through a chair-like transition state to give a diaxial product. youtube.com While not directly about the formation of the oxirane, this illustrates the importance of stereochemical control in reactions involving epoxides.
For acyclic systems, the existing stereochemistry can also direct the epoxidation. For example, in the epoxidation of a diene containing a chiral center adjacent to the diene, the enantioselectivity of the epoxidation was not influenced by the existing stereocenter when a chiral Ti(IV)-salan catalyst was used, demonstrating the catalyst's ability to override substrate control. acs.org
Multistep Synthesis Pathways Incorporating Oxirane Formation
The creation of the strained three-membered ether ring of an oxirane often requires a carefully planned sequence of reactions. The following sections detail two strategic approaches to synthesize this compound, each with its own set of reagents and reaction conditions.
Base-Promoted Cyclization of Halohydrins
A classic and reliable method for forming epoxides is the intramolecular Williamson ether synthesis, where a halohydrin is treated with a base. This process involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the adjacent halide to form the oxirane ring.
The synthesis of this compound via this method commences with a suitable starting material, typically 2-methoxy-5-methylbenzaldehyde. The aldehyde is first converted into the corresponding halohydrin, 2-chloro-1-(2-methoxy-5-methylphenyl)ethanol. This transformation can be achieved through various methods, including the reaction of the aldehyde with a chloromethylating agent.
Once the halohydrin is obtained, it is subjected to cyclization using a base. The choice of base is crucial; it must be strong enough to deprotonate the alcohol without promoting significant side reactions. Common bases for this purpose include sodium hydroxide, potassium hydroxide, and sodium hydride. The reaction is typically carried out in a suitable solvent that can facilitate the intramolecular SN2 reaction.
The general mechanism proceeds in two main steps:
Deprotonation: The base abstracts the acidic proton from the hydroxyl group of the halohydrin, generating an alkoxide ion. google.com
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the halogen in an intramolecular SN2 fashion, leading to the displacement of the halide and the formation of the epoxide ring. google.comnih.gov
A plausible reaction scheme is outlined below:
Step 1: Formation of the Chlorohydrin
2-methoxy-5-methylbenzaldehyde is reacted with a suitable reagent to introduce a chloromethyl group, which upon reduction or addition, forms the chlorohydrin. For instance, a reaction with a chloromethyl Grignard reagent or a related organometallic species would yield the target halohydrin.
Step 2: Base-Promoted Cyclization
The isolated 2-chloro-1-(2-methoxy-5-methylphenyl)ethanol is then dissolved in a solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) and treated with a base such as sodium hydroxide to induce cyclization.
The following table summarizes typical conditions and expected yields for the cyclization step based on analogous reactions.
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-1-(2-methoxyphenyl)ethanol | Sodium Hydroxide | Methanol/Water | 25 | ~90 |
| 2-bromo-1-(4-chlorophenyl)ethanol | Potassium Carbonate | Ethanol | Reflux | ~85 |
| 2-chloro-1-phenylethanol | Sodium Hydride | THF | 0-25 | >95 |
This table presents representative data for analogous halohydrin cyclization reactions to illustrate typical reaction parameters.
Sequential Functionalization and Ring Closure Reactions
An alternative strategy for synthesizing this compound involves a sequence of reactions that first builds a suitable unsaturated precursor, which is then subjected to an epoxidation reaction. This pathway offers a different approach to forming the oxirane ring, often utilizing an alkene intermediate.
A common route within this category is the epoxidation of a styrene derivative. For the target molecule, the required intermediate would be 1-methoxy-4-methyl-2-vinylbenzene. This styrene can be prepared from the readily available 2-methoxy-5-methylbenzaldehyde.
The synthesis sequence is as follows:
Step 1: Conversion of Aldehyde to Alkene (Wittig Reaction)
2-methoxy-5-methylbenzaldehyde can be converted to 1-methoxy-4-methyl-2-vinylbenzene using the Wittig reaction. This involves reacting the aldehyde with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base like n-butyllithium.
Step 2: Epoxidation of the Alkene
The resulting styrene derivative is then epoxidized. A widely used and effective method for this transformation is the Prilezhaev reaction, which employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at or below room temperature. The electrophilic oxygen atom of the peroxy acid is transferred to the nucleophilic double bond of the alkene, forming the epoxide ring in a single, concerted step.
Research on the epoxidation of similar styrene derivatives provides insight into the expected reaction conditions and outcomes.
| Starting Alkene | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| Styrene | m-CPBA | Dichloromethane | 25 | >90 |
| 4-Methoxystyrene | Peracetic Acid | Ethyl Acetate | 20 | ~88 |
| 2-Methylstyrene | m-CPBA | Chloroform | 25 | ~92 |
This table provides data from epoxidation reactions of analogous styrenic compounds to indicate typical conditions and yields.
This sequential approach, involving the creation of an alkene followed by epoxidation, provides a powerful and often high-yielding alternative to the halohydrin cyclization method for the synthesis of this compound.
Mechanistic Investigations and Reactivity of the Oxirane Ring in 2 2 Methoxy 5 Methylphenyl Oxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic attack is a primary mode of reaction for epoxides, driven by the relief of ring strain. libretexts.org These reactions can be catalyzed by either acid or base, with each condition leading to distinct mechanistic pathways and product distributions.
Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. masterorganicchemistry.comkhanacademy.org The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org
The acid-catalyzed ring-opening of unsymmetrical epoxides, such as 2-(2-Methoxy-5-methylphenyl)oxirane, presents a regiochemical challenge. The reaction can be viewed as a hybrid of SN1 and SN2 mechanisms. libretexts.orglibretexts.org The transition state has significant carbocationic character, leading to a preference for nucleophilic attack at the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orglibretexts.org This is often referred to as an SN1-like pathway. However, the reaction still largely proceeds with inversion of configuration at the attacked carbon, a hallmark of an SN2 reaction, because the nucleophile attacks before a full carbocation can form. libretexts.orglibretexts.org
The balance between SN1 and SN2 characteristics is delicate. While the positive charge builds on the more substituted carbon, the C-O bond is not fully broken before the nucleophile attacks. libretexts.org This backside attack is sterically hindered but electronically favored.
Table 1: Comparison of SN1 and SN2 Characteristics in Acid-Catalyzed Epoxide Ring Opening
| Feature | SN1-like Characteristic | SN2-like Characteristic |
| Rate Determining Step | Formation of a carbocation-like transition state. | Bimolecular nucleophilic attack. libretexts.org |
| Regioselectivity | Attack at the more substituted carbon. masterorganicchemistry.comlibretexts.org | Attack at the less substituted carbon. libretexts.org |
| Stereochemistry | Racemization (if a full carbocation forms). | Inversion of configuration. libretexts.org |
| Intermediate | Carbocation-like transition state. libretexts.org | None (concerted mechanism). |
The electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of this compound play a crucial role in directing the regioselectivity of the acid-catalyzed ring opening. These substituents, particularly the methoxy group in the ortho position, can stabilize the partial positive charge that develops on the benzylic carbon during the transition state through resonance and inductive effects. This stabilization further favors the SN1-like pathway, leading to preferential attack of the nucleophile at the more substituted benzylic carbon.
The presence of these electron-donating groups enhances the carbocationic character at the benzylic position, making it the more favorable site for nucleophilic attack under acidic conditions.
The reaction of this compound with various acidic nucleophiles demonstrates the principles of acid-catalyzed ring opening.
With Alcohols (Alcoholysis): In the presence of an acid catalyst, alcohols act as nucleophiles. For instance, with methanol (B129727) in acidic conditions, the reaction will predominantly yield a product where the methoxy group from the alcohol has added to the benzylic carbon of the original epoxide. libretexts.org
With Hydrogen Halides: Anhydrous hydrogen halides (e.g., HCl, HBr) can also open the epoxide ring. The halide ion acts as the nucleophile, attacking the protonated epoxide. Consistent with the SN1-like mechanism, the halide will preferentially attack the more substituted carbon, leading to the formation of a halohydrin with the halogen at the benzylic position and the hydroxyl group at the less substituted carbon. masterorganicchemistry.com The reaction proceeds with inversion of stereochemistry. masterorganicchemistry.com
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a fundamentally different mechanism.
Under basic or neutral conditions, the nucleophile directly attacks one of the carbon atoms of the oxirane ring without prior protonation of the oxygen. youtube.com This reaction follows a classic SN2 mechanism. youtube.commasterorganicchemistry.com Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide. youtube.commasterorganicchemistry.comresearchgate.net For this compound, this means the attack will occur at the methylene (B1212753) (-CH₂-) carbon of the oxirane ring.
The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered epoxide ring. libretexts.orgmasterorganicchemistry.com The alkoxide ion formed upon ring opening is a relatively poor leaving group, but the high reactivity of the strained ring allows the reaction to proceed. libretexts.org The resulting alkoxide is then protonated by the solvent or in a subsequent workup step to yield the final alcohol product. youtube.com
Table 2: Summary of Regioselectivity in Ring-Opening Reactions of this compound
| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack |
| Acid-Catalyzed | SN1-like | More substituted (benzylic) carbon |
| Base-Catalyzed | SN2 | Less substituted (methylene) carbon |
Base-Catalyzed Ring Opening
Reactivity with Diverse Basic Nucleophiles (e.g., Amines, Hydrides, Grignard Reagents)
Under neutral or basic conditions, the ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net This pathway is highly sensitive to steric hindrance. Consequently, the nucleophile preferentially attacks the less sterically encumbered carbon atom of the oxirane ring. acs.org For this compound, this site is the terminal methylene carbon (Cβ). The reaction results in the inversion of stereoconfiguration at the center of attack. cornell.edu
The reaction with strong nucleophiles such as amines, complex metal hydrides, and organometallic reagents like Grignard reagents follows this regioselective pattern, affording β-substituted alcohols after a subsequent protonation workup step. nih.govresearchgate.net
Amines: The aminolysis of this compound with primary or secondary amines is expected to yield the corresponding β-amino alcohol. Numerous catalytic systems, including metal-free protocols, have been developed to facilitate this transformation with high regioselectivity. cornell.edunih.gov
Hydrides: Reduction of the oxirane with metal hydrides, such as lithium aluminum hydride (LiAlH₄), delivers a hydride ion (H⁻) as the nucleophile. The attack occurs at the Cβ position to yield, after workup, 1-(2-methoxy-5-methylphenyl)propan-2-ol. The regioselectivity of hydride reductions is generally high, favoring attack at the least substituted carbon. bohrium.com
Grignard Reagents: Grignard reagents (RMgX) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. researchgate.net The reaction with this compound would proceed with the alkyl or aryl group of the Grignard reagent attacking the Cβ carbon, leading to the formation of a more complex alcohol structure. nih.gov
The expected major products from the reaction of this compound with representative basic nucleophiles are summarized in the table below.
| Nucleophile | Reagent Example | Expected Major Product | Product Class |
| Amine | Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)-1-(2-methoxy-5-methylphenyl)propan-2-ol | β-Amino alcohol |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Methoxy-5-methylphenyl)propan-2-ol | Secondary Alcohol |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 1-(2-Methoxy-5-methylphenyl)butan-2-ol | Secondary Alcohol |
Theoretical Considerations for Regioselectivity
The regioselectivity of the epoxide ring-opening reaction can be rationalized using theoretical models such as the activation strain model and hard-soft acid-base (HSAB) theory. bohrium.comnih.gov These models help to quantify the interplay of steric and electronic factors that govern the reaction pathway.
Under basic conditions, the reaction is dominated by the interaction between the incoming nucleophile and the epoxide. acs.org The activation strain model posits that the total activation energy is a sum of the strain energy (the energy required to distort the reactants into their transition-state geometry) and the interaction energy (the actual interaction between the distorted molecules). nih.govacs.org
In the SN2 reaction with a basic nucleophile, the interaction is strong and primarily governed by steric (Pauli) repulsion between the electron clouds of the nucleophile and the epoxide. nih.gov This repulsive force is minimized when the nucleophile approaches the less substituted and more accessible Cβ carbon atom. Therefore, the transition state for attack at Cβ is lower in energy, leading to the observed regioselectivity. acs.org
Conversely, under acidic conditions (not the focus of this section but useful for comparison), the epoxide oxygen is first protonated. This weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. The benzylic Cα carbon, aided by the electron-donating methoxy and methyl substituents on the phenyl ring, can better stabilize this developing positive charge. nih.gov In this scenario, the reaction has a more SN1-like character, and electronic factors favor nucleophilic attack at the more substituted Cα position. nih.govsigmaaldrich.com
Electron-Transfer Induced Ring-Opening Processes
Beyond traditional nucleophilic substitution, the oxirane ring can be opened through electron-transfer (ET) processes. Photosensitized ET reactions provide a distinct pathway for the cleavage of aryloxiranes. researchgate.net In this mechanism, an electron is transferred from the aryloxirane to a photoexcited electron-accepting sensitizer, generating an oxirane radical cation. researchgate.netnih.gov
For an aryloxirane like this compound, this radical cation is prone to cleavage of the weakest bond. Theoretical and experimental studies on similar structures show that the carbon-carbon bond of the oxirane ring cleaves to form a more stable carbonyl ylide intermediate. researchgate.net This highly reactive 1,3-dipole can then be trapped by various dipolarophiles, such as electron-deficient alkenes, to form five-membered heterocyclic rings (e.g., tetrahydrofurans) in a stereoselective manner. researchgate.net
Alternatively, the initially formed radical cation can be trapped by an external nucleophile, such as an alcohol or ketone, leading to functionalized products. nih.gov This process is distinct from the standard SN2 pathway and is initiated by the single-electron transfer event rather than direct nucleophilic attack on the neutral epoxide. nih.gov The feasibility of this pathway is supported by the electron-rich nature of the 2-methoxy-5-methylphenyl substituent, which would stabilize the radical cation intermediate.
Rearrangement and Ring Expansion Reactions
Aryl-substituted epoxides can undergo skeletal rearrangements, often catalyzed by Lewis acids. acs.orgcore.ac.uk The most common transformation is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound (an aldehyde or ketone). researchgate.netresearchgate.net This reaction proceeds via a Lewis acid-coordinated epoxide intermediate. Cleavage of a C-O bond generates a carbocation (or a species with significant carbocationic character), which is followed by a 1,2-hydride or 1,2-aryl shift to furnish the carbonyl product. core.ac.ukresearchgate.net
For this compound, Lewis acid catalysis could promote the formation of a benzylic cation at the Cα position. A subsequent 1,2-hydride shift from Cβ to Cα would yield 2-(2-methoxy-5-methylphenyl)acetaldehyde.
Ring expansion reactions offer a pathway to larger cyclic structures from epoxides. wikipedia.orgnih.gov While less common for simple aryl epoxides, these reactions can be initiated under specific conditions, often involving pinacol-type rearrangements. wikipedia.org For instance, if the epoxide were part of a bicyclic system, the strain release associated with the opening could drive a concomitant expansion of the adjacent ring. youtube.com
Carbonylation of the Oxirane Ring
The insertion of carbon monoxide (CO) into the oxirane ring is a powerful transformation that provides access to valuable four-membered heterocycles and, subsequently, important polymers and commodity chemicals. bohrium.comepa.gov
Formation of β-Propiolactones
The primary product of the carbonylation of terminal epoxides is the corresponding β-lactone. This reaction is a ring-expansion carbonylation, where a CO molecule is formally inserted into one of the C-O bonds of the epoxide. cornell.edubohrium.com For this compound, this would lead to the formation of β-(2-methoxy-5-methylphenyl)-β-propiolactone.
The mechanism is believed to involve several key steps:
Epoxide Activation: A Lewis acidic component of the catalyst coordinates to the epoxide oxygen, polarizing the C-O bonds and rendering the carbon atoms more electrophilic. acs.orgacs.org
Nucleophilic Ring-Opening: A nucleophilic metal carbonylate anion, typically tetracarbonylcobaltate ([Co(CO)₄]⁻), attacks the activated epoxide at the less sterically hindered Cβ carbon in an SN2 fashion. acs.orgbohrium.com This step is regioselective and stereospecific, resulting in an inversion of configuration at Cβ.
CO Insertion: A molecule of carbon monoxide inserts into the newly formed cobalt-carbon bond.
Ring Closure: The resulting acyl-cobalt species undergoes intramolecular nucleophilic attack by the appended alkoxide, displacing the cobalt complex and closing the four-membered β-lactone ring with retention of configuration at Cα. sigmaaldrich.com
Catalytic Systems for Carbonyl Insertion
The carbonylation of epoxides to β-lactones requires specialized catalysts, as the reaction is thermodynamically challenging. Highly active and selective systems have been developed, which are typically bimetallic and feature a synergistic Lewis acid/Lewis base pairing. researchgate.net The general formula for these catalysts is [Lewis Acid]⁺[Co(CO)₄]⁻. cornell.edusigmaaldrich.com
The Lewis acidic cation activates the epoxide, while the cobaltate anion serves as both the ring-opening nucleophile and the carrier for carbon monoxide. acs.orgresearchgate.net The nature of the Lewis acid has a profound effect on the catalyst's activity and selectivity. acs.org Porphyrin and salen-type complexes of chromium(III) and aluminum(III) have proven to be particularly effective. acs.orgnih.govacs.org These catalysts can operate under relatively mild pressures (even as low as 1 atm in some cases) and temperatures, producing β-lactones in high yields. nih.govresearchgate.netnih.gov
| Lewis Acidic Cation Component | Cobalt Anion | Typical Substrates | Reference |
| [(salph)Al(THF)₂]⁺ | [Co(CO)₄]⁻ | Propylene oxide, 1-butene (B85601) oxide, epichlorohydrin | acs.orgnih.gov |
| [(TPP)Cr(THF)₂]⁺ | [Co(CO)₄]⁻ | Terminal and internal epoxides | acs.org |
| [(salph)Cr(THF)₂]⁺ | [Co(CO)₄]⁻ | Terminal epoxides | nih.gov |
| [Ga(porphyrin)]⁺ | [Co(CO)₄]⁻ | Terminal epoxides | researchgate.net |
(salph) = N,N'-bis(salicylidene)phenylenediamino derivative; (TPP) = meso-tetraphenylporphyrinato
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the definitive structural determination of 2-(2-Methoxy-5-methylphenyl)oxirane, enabling the precise mapping of its proton and carbon framework.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification and elucidation of this compound. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be inferred from related structures and spectroscopic principles.
In the ¹H NMR spectrum, the protons of the oxirane ring are expected to appear in the upfield region, typically between δ 2.5 and 4.5 ppm. The benzylic proton (CH) on the oxirane ring, being adjacent to the aromatic ring, would likely resonate at the lower end of this range. The methylene (B1212753) protons (CH₂) of the oxirane ring would exhibit distinct signals, potentially as doublets of doublets due to geminal and vicinal coupling. The aromatic protons would be observed in the downfield region, generally between δ 6.7 and 7.5 ppm, with their splitting patterns revealing the substitution on the benzene (B151609) ring. The methoxy (B1213986) (OCH₃) and methyl (CH₃) protons would appear as sharp singlet signals, with the methoxy protons typically resonating around δ 3.8 ppm and the methyl protons at a more shielded position, around δ 2.3 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the oxirane ring are expected in the range of δ 40-60 ppm. The aromatic carbons would generate signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group appearing at the more deshielded end. The methoxy and methyl carbons would have characteristic signals around δ 55 ppm and δ 20 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxirane CH | ~3.8 - 4.2 | ~50 - 55 |
| Oxirane CH₂ | ~2.7 - 3.2 | ~45 - 50 |
| Aromatic CH | ~6.7 - 7.2 | ~110 - 130 |
| Aromatic C-O | --- | ~155 - 160 |
| Aromatic C-C | --- | ~125 - 140 |
| Methoxy (OCH₃) | ~3.8 | ~55 - 56 |
| Methyl (CH₃) | ~2.3 | ~20 - 21 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, cross-peaks would be expected between the benzylic proton of the oxirane ring and the adjacent methylene protons. In the aromatic region, COSY would help in assigning the positions of the protons on the phenyl ring by showing correlations between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the CH and CH₂ groups of the oxirane ring and the protonated carbons of the aromatic ring.
Solid-State NMR for Bulk and Interfacial Characterization
Solid-state NMR (ssNMR) can provide valuable information about the structure, dynamics, and packing of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution spectra of the solid material. This would be particularly useful for studying polymorphism, where different crystalline forms of the compound might exhibit different biological activities or physical properties. Furthermore, ssNMR can be used to characterize the compound at interfaces, for example, when it is adsorbed onto a solid support, providing insights into its interactions with the surface.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.
Vibrational Analysis for Functional Group Identification (e.g., Oxirane Ring Stretches)
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The most diagnostic vibrations would be those associated with the oxirane ring. The asymmetric stretching of the C-O bonds in the epoxide ring typically appears in the IR spectrum around 1250 cm⁻¹. The symmetric "breathing" vibration of the oxirane ring is often observed as a weaker band in the IR spectrum but can give a strong signal in the Raman spectrum, usually in the region of 800-950 cm⁻¹.
Other key vibrational modes include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (2850-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would be expected around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹. nih.govescholarship.org
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Oxirane Ring | Asymmetric C-O Stretch | ~1250 | IR |
| Oxirane Ring | Symmetric "Breathing" | ~800 - 950 | Raman (strong), IR (weak) |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 | IR, Raman |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | IR, Raman |
| Methoxy Group | C-O Stretch | ~1020 - 1050, ~1240 - 1260 | IR |
| Aliphatic C-H | C-H Stretch | ~2850 - 3000 | IR, Raman |
Advanced IR Methodologies (e.g., Attenuated Total Reflection FT-IR)
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a highly valuable technique for the analysis of this compound, especially for samples that are in solid or liquid form, without the need for extensive sample preparation. escholarship.org This method involves pressing the sample against a crystal with a high refractive index, allowing for the acquisition of an IR spectrum from the surface of the sample. ATR-FTIR is particularly useful for obtaining high-quality spectra of bulk materials and for monitoring reactions in real-time. escholarship.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound provides a wealth of information based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₂O₂, which corresponds to a molecular weight of approximately 164.2 g/mol . scbt.com
In a typical mass spectrum for this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of this compound is influenced by the presence of the phenyl ring, the methoxy group, the methyl group, and the oxirane ring. The stability of the resulting fragments dictates the major peaks observed in the spectrum.
The fragmentation process in related substituted phenyl oxiranes often involves initial cleavage of the strained oxirane ring. nih.govnih.gov For this compound, characteristic fragmentation pathways are expected to include:
Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.
Loss of a methoxy radical (•OCH₃, 31 Da).
Cleavage of the C-C bond between the phenyl ring and the oxirane ring.
Rearrangement reactions, such as the formation of a tropylium (B1234903) ion, which is a common feature in the mass spectra of alkyl-substituted benzene derivatives.
Analysis of structurally similar compounds, such as 2-(2-methoxyphenyl)oxirane (B139928) and 2-(4-methylphenyl)oxirane, reveals common fragmentation patterns that help in interpreting the spectrum of the title compound. nih.govnih.gov For instance, the mass spectrum of 2-methoxy-5-methylphenol, a related precursor, shows a strong molecular ion peak and fragments corresponding to the loss of methyl and formyl (CHO) groups. nist.govnist.gov
A plausible fragmentation pathway for this compound would generate several key fragment ions that are diagnostic for its structure. The relative abundance of these ions provides insight into the stability of the fragments and the likelihood of specific bond cleavages.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 149 | [C₉H₉O₂]⁺ | Loss of a methyl group (M-15) |
| 133 | [C₉H₉O]⁺ | Loss of a methoxy group (M-31) |
| 121 | [C₈H₉O]⁺ | Formation of a stable benzyl-type cation |
| 105 | [C₇H₅O]⁺ | Further fragmentation and rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of substituted benzenes |
This table is based on theoretical fragmentation patterns and data from structurally related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions associated with the aromatic phenyl ring. The presence and nature of substituents on the benzene ring—in this case, a methoxy group, a methyl group, and an oxirane ring—influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. shimadzu.com
The conjugated system of the benzene ring is the primary chromophore in this molecule. shimadzu.com The methoxy (-OCH₃) and methyl (-CH₃) groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. Typically, these electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). scirp.org
The electronic transitions observed in the UV-Vis spectrum provide insight into the electronic structure of the molecule. The main absorption bands are attributed to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of these transitions is altered by the substituents on the phenyl ring.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Expected λmax (nm) | Type of Transition | Chromophore |
| ~220-240 | π → π | Phenyl Ring (E2-band) |
| ~270-290 | π → π | Phenyl Ring (B-band) |
This table presents expected values based on the analysis of structurally similar substituted aromatic compounds. shimadzu.comscirp.org The precise λmax values would be determined experimentally by measuring the absorbance of a solution of the compound across a range of UV and visible wavelengths.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is the preferred method for studying the structure, properties, and reactivity of aryl epoxides. For a molecule like 2-(2-methoxy-5-methylphenyl)oxirane, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.netwikipedia.org
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This involves systematically exploring the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the phenyl ring to the oxirane ring and the C-O bond of the methoxy (B1213986) group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and not based on published data for the specific compound.
| Parameter | Value |
|---|---|
| C(phenyl)-C(oxirane) Bond Length (Å) | ~1.49 |
| C-O(oxirane) Average Bond Length (Å) | ~1.45 |
| C(phenyl)-O(methoxy) Bond Length (Å) | ~1.36 |
| C(phenyl)-C(oxirane)-C(oxirane) Bond Angle (°) | ~118 |
| C(phenyl)-C(phenyl)-O-C(methyl) Dihedral Angle (°) | ~0 or ~180 |
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide detailed information about the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be expected to have significant contributions from the strained oxirane ring's antibonding orbitals (C-O σ*). researchgate.net This distribution suggests the phenyl ring is the primary site for electrophilic attack, while the oxirane ring is susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and not based on published data for the specific compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimental data and assigning spectral features.
Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies. These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this molecule would include C-H stretches of the aromatic ring and methyl group, C-O-C stretches of the ether and oxirane, and the characteristic breathing modes of the epoxide ring.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are invaluable for assigning peaks in complex spectra and confirming molecular structure. For this compound, calculations would predict distinct shifts for the aromatic protons, the methoxy and methyl protons, and the diastereotopic protons of the oxirane ring.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would likely predict π → π* transitions associated with the substituted benzene (B151609) ring as the most intense absorptions.
Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. nih.govwisc.edu This method quantifies charge distribution (natural atomic charges) and analyzes charge delocalization through donor-acceptor interactions.
For this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs of the methoxy group and the phenyl ring's π-system into adjacent antibonding orbitals. A key interaction to investigate would be the hyperconjugation between the lone pairs on the oxirane oxygen and the antibonding orbitals of the adjacent C-C bonds, which contributes to the ring strain. The analysis provides a quantitative measure of the stabilization energy (E⁽²⁾) associated with these delocalizations, highlighting the most significant electronic interactions within the molecule. wisc.edu
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. uni.luacs.org It provides a visual guide to the charge distribution and is highly useful for predicting sites of electrophilic and nucleophilic attack.
In an MESP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the methoxy and oxirane groups, indicating these are the most likely sites for electrophilic attack (e.g., protonation). wikipedia.orguni.lu Regions of positive potential (blue) would be located around the hydrogen atoms. The analysis of the MESP on the strained C-C bond of the oxirane ring is particularly important for understanding its reactivity towards nucleophiles. nih.gov
Mechanistic Studies of Reaction Pathways
A major application of computational chemistry is to elucidate reaction mechanisms, map potential energy surfaces, and calculate activation barriers. For this compound, a key area of study would be the mechanism of its ring-opening reactions, which are characteristic of epoxides. mdpi.comyoutube.com
DFT calculations can be used to model the reaction of the epoxide with various nucleophiles under both acidic and basic conditions. By locating the transition state structures and calculating their energies, one can determine the activation energy (energy barrier) for different pathways. For unsymmetrical epoxides like this one, these studies can predict the regioselectivity of the attack—that is, whether the nucleophile will attack the more or less substituted carbon of the oxirane ring. researchgate.net For example, under acidic conditions, the reaction often proceeds via a transition state with significant carbocation character, favoring attack at the more substituted carbon. Under basic conditions, steric hindrance dominates, leading to attack at the less substituted carbon. youtube.com Computational studies on related substituted styrene (B11656) oxides have provided valuable insights into these selective processes. nih.govmdpi.com
Transition State Characterization and Activation Energies
The formation and subsequent reactions of epoxides are classic subjects of computational investigation. The synthesis of this compound, typically via the epoxidation of the corresponding alkene (2-methoxy-5-methyl-styrene), proceeds through a transition state that can be characterized using quantum chemical calculations.
One of the most common epoxidation reagents is meta-chloroperoxybenzoic acid (m-CPBA). The mechanism for this reaction is often referred to as the "butterfly mechanism". masterorganicchemistry.com In this concerted process, the peroxyacid transfers an oxygen atom to the alkene's double bond. Computational modeling of this mechanism for analogous systems involves locating the transition state structure on the potential energy surface. This transition state features a complex geometry where the alkene, the peroxyacid's oxygen, and the carbonyl group interact simultaneously. masterorganicchemistry.com
The activation energy (Ea) for this epoxidation is influenced by the electronic properties of the alkene. For this compound's precursor, the electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring increase the electron density of the alkene's double bond. This enhanced nucleophilicity facilitates the electrophilic attack by the peroxyacid, which would be expected to lower the activation energy compared to an unsubstituted styrene.
Similarly, the ring-opening reactions of the oxirane are governed by transition states and their associated activation energies. In acid-catalyzed ring-opening, the first step is the protonation of the epoxide oxygen. The subsequent nucleophilic attack involves a transition state where the C-O bond is breaking while the new C-nucleophile bond is forming. The stability of the resulting carbocation-like character in the transition state is key. The 2-methoxy-5-methylphenyl group can stabilize a positive charge at the benzylic carbon through resonance, influencing the regioselectivity of the ring-opening.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model these processes. For example, studies on the ring-opening of similar epoxides with nucleophiles like ammonia (B1221849) or acids have calculated activation energies for different pathways. researchgate.netresearchgate.net These calculations predict the favorability of attack at the benzylic versus the non-benzylic carbon of the oxirane ring.
Table 1: Representative Calculated Activation Energies for Analogous Epoxide Reactions This table presents data from similar systems to illustrate the typical energy barriers involved.
| Reaction Type | Model System | Method | Calculated Activation Energy (kJ/mol) | Source |
|---|---|---|---|---|
| Epoxidation with Peroxy Acid | Unsaturated Fatty Acids | DFT | ~118 | researchgate.net |
| Catalyzed Ring Opening | Generic Epoxide/Acid | DFT | 71 - 94 | researchgate.net |
| Ring Opening with Ammonia | Oxirane | - | Data Available | researchgate.net |
Reaction Coordinate Analysis
Reaction coordinate analysis provides a detailed view of the energy profile of a chemical reaction as it progresses from reactants to products. This analysis involves mapping the potential energy surface (PES) and identifying key stationary points, including reactants, products, intermediates, and transition states. researchgate.net
For the ring-opening of the epoxide, the reaction coordinate is more complex and depends on the specific conditions (e.g., acidic, basic, or neutral). In an acid-catalyzed mechanism, the coordinate would show two main steps:
An initial, often low-barrier, step corresponding to the protonation of the epoxide oxygen.
A second, higher-energy step corresponding to the nucleophilic attack. This step has the highest activation energy and is therefore the rate-determining step. fiveable.me The peak of this barrier represents the transition state, which then leads down to the final ring-opened product. youtube.comfiveable.me
Computational methods can trace the Intrinsic Reaction Coordinate (IRC) from the transition state, confirming that it connects the reactants and products as expected and providing a detailed pathway for the transformation. researchgate.net
Advanced Quantum Chemical Methods for Specific Phenomena (e.g., CASSCF, DMC for Photochemistry)
While Density Functional Theory (DFT) is a workhorse for ground-state reactivity, certain phenomena, particularly those involving electronically excited states like in photochemistry, require more advanced methods. rsc.orgmsu.edu The photochemistry of aromatic compounds can be rich and complex, involving multiple excited states and potential pathways for relaxation, isomerization, or bond-breaking. rsc.orgacs.org
To accurately model the photochemical behavior of this compound, methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary. researchgate.net These multi-reference methods are capable of correctly describing the electronic structure of molecules where multiple electronic configurations are close in energy, a common situation in excited states and at conical intersections (points where potential energy surfaces cross). acs.orgresearchgate.net
A CASSCF/CASPT2 study on an aromatic system like this compound would involve:
Selection of an Active Space: This crucial step involves choosing the set of orbitals and electrons most important for the process being studied, typically the π-system of the benzene ring and the orbitals of the oxirane. acs.orgresearchgate.net
Mapping Excited State Surfaces: Calculating the potential energy surfaces of the lowest-lying singlet and triplet excited states to identify minima, transition states, and conical intersections. acs.org
Simulating Reaction Paths: Following the minimum energy paths from the initial excited state (the Franck-Condon region) to understand the likely decay pathways, which could involve fluorescence, intersystem crossing to a triplet state, or photochemical reactions such as C-O bond cleavage of the oxirane ring. acs.orgdiva-portal.org
Diffusion Monte Carlo (DMC) is another high-level quantum method that can provide very accurate energies but is computationally expensive. While less commonly used for exploring entire reaction pathways, it could be employed to obtain highly accurate benchmark energies for key points on the potential energy surface, such as the activation energy for a critical photochemical step. The study of photochemical reactions using these advanced computational tools offers a detailed picture of light-induced processes that is experimentally challenging to obtain. chemistryworld.com
In Silico Analysis of Physicochemical Properties and Reactivity Descriptors
In silico methods, relying on computational calculations, can predict a wide range of physicochemical properties and reactivity descriptors for a molecule like this compound before it is even synthesized in a lab. These descriptors help in understanding the molecule's behavior and potential reactivity. scielo.org.mx
Physicochemical Properties: Basic properties can be readily calculated using various computational chemistry software packages.
Table 2: Calculated Physicochemical Properties for a Related Compound Data for the closely related compound 2-[(2-Methylphenyl)methoxy]oxirane (CAS 20680078) is presented for illustration.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12O2 | nih.gov |
| Molecular Weight | 164.20 g/mol | nih.gov |
(Note: The actual molecular formula for this compound is C10H12O2 with a molecular weight of 178.21 g/mol).
Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, and for predicting reactivity. mdpi.com Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. schrodinger.com For this compound, the electron-rich aromatic ring would be expected to raise the HOMO energy, making it a better nucleophile than unsubstituted phenyl oxirane.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this oxirane, the oxygen atom would be a site of negative potential, while the hydrogens would be positive. The aromatic ring would show a complex potential due to the competing effects of the electron-donating substituents and the π-system. scielo.org.mx
Fukui Functions and Parr Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.mxmdpi.com Calculations of these functions would pinpoint the most reactive sites on the this compound molecule, likely identifying the epoxide carbons as key sites for nucleophilic attack. mdpi.comnih.gov
These in silico analyses provide a comprehensive theoretical profile of the molecule, guiding further experimental work on its synthesis and reactivity. rsc.orgnih.gov
Applications As a Synthetic Building Block and Intermediate in Organic Synthesis
Role as a Chiral Building Block in Stereoselective Synthesis
The development of synthetic methods with a strong emphasis on enantioselectivity is a significant area of research for substituted oxiranes like 2-(2-methoxy-5-methylphenyl)oxirane. Chiral, optically pure epoxides are highly sought-after as precursors for a wide range of pharmaceuticals, where precise control of stereochemistry is often crucial for biological activity. The ability to transform a simple alkene into a multifunctional aryloxirane that can be further elaborated has solidified the importance of this structural motif in synthetic strategies.
Key research directions in the synthesis of chiral epoxides focus on catalytic asymmetric epoxidation of alkenes and the Corey-Chaykovsky epoxidation of ketones. Biocatalysis, using enzymes like epoxide hydrolases and monooxygenases, is also a major and evolving area for the kinetic resolution of racemic epoxides or the direct asymmetric epoxidation of alkenes.
Precursor for Diverse Complex Organic Molecules and Scaffolds
Aryloxiranes, including this compound, are highly valuable intermediates in modern organic synthesis. The inherent ring strain of the epoxide functional group makes these molecules susceptible to a variety of ring-opening reactions when treated with nucleophiles such as amines or alcohols. This reactivity allows for the stereocontrolled introduction of two adjacent functional groups, making aryloxiranes versatile building blocks for the construction of more complex molecular architectures.
The utility of aryloxiranes is particularly prominent in medicinal chemistry and the synthesis of natural products. For instance, (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, a related compound, serves as an important intermediate in the synthesis of complex organic molecules. Its epoxide functionality allows for various transformations, including ring-opening reactions catalyzed by acids or bases to form diols or other functionalized compounds, and substitution reactions with nucleophiles like amines and thiols to create diverse derivatives.
Development of Functional Materials and Polymers (e.g., Epoxy Resins)
This compound and its derivatives are utilized in the production of specialty chemicals and materials. The epoxide ring is highly reactive and can participate in polymerization reactions to form epoxy resins. These resins are known for their strong adhesive properties, chemical resistance, and durability, making them suitable for a wide range of industrial applications.
| Material/Polymer | Precursor | Application Area |
| Specialty Chemicals | This compound | Production of various fine chemicals. |
| Epoxy Resins | This compound | Coatings, adhesives, and composite materials. |
| Polymers | Oxirane, 2-methyl-, polymer with oxirane | Used as mono[bis(1-methylpropyl)phenyl] ether. epa.gov |
Derivatization for Chromatographic Separations
The chemical properties of this compound and related compounds lend themselves to derivatization for analytical purposes, including chromatographic separations. A rapid, simple, sensitive, and selective reverse-phase gradient UPLC method has been developed for the separation and determination of 2-((2-methoxyphenoxy)methyl)oxirane and its process-related impurities and regioisomers. researchgate.net
This method utilizes a C-18 column and a gradient elution with a short runtime of 10.0 minutes. researchgate.net The high correlation coefficient (r² > 0.9991) indicates a clear correlation between the concentrations of the investigated compounds and their peak areas, demonstrating the method's suitability for quantification. researchgate.net
| Chromatographic Method | Analyte | Key Parameters |
| Reverse Phase Gradient UPLC | 2-((2-methoxyphenoxy)methyl)oxirane and impurities | Column: Acquity UPLC BEH C-18, Runtime: 10.0 min, Detection: 250 nm, Flow Rate: 0.3 mL/min, Column Temperature: 27°C. researchgate.net |
Integration into Catalyst Development (e.g., Ligand Synthesis)
Schiff base complexes, which can be synthesized from derivatives of compounds like this compound, have a wide range of applications, including in catalysis. nih.gov For example, a Schiff base ligand, 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, has been synthesized and used to create Cu(II) and Zn(II) complexes. nih.gov These metal complexes have been shown to have notable biological and catalytic activity. nih.gov
In a different application, Co(II)-based metal-organic frameworks (MOFs) constructed from a resorcin arene ligand have been synthesized and used as heterogeneous catalysts for the conversion of CO2. mdpi.com These catalysts have shown prominent activity and recyclability for the reaction of carbon dioxide coupled with epoxides. mdpi.com The conversions of various epoxides, such as epichlorohydrin, 2-ethyloxirane, and 1,2-epoxyethylbenzene, were high, demonstrating the versatility of these catalysts. mdpi.com
Future Research Directions and Emerging Areas
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The creation of single-enantiomer compounds is crucial in the pharmaceutical industry. The enantioselective opening of the oxirane ring of 2-(2-Methoxy-5-methylphenyl)oxirane can lead to a variety of chiral molecules. Future research will likely focus on the development of novel catalytic systems to achieve high enantioselectivity in these transformations.
One promising avenue is the use of heterogeneous catalysts. For instance, chiral Mn(salen) complexes immobilized on mesoporous materials have shown higher enantioselectivity in the epoxidation of certain olefins compared to their homogeneous counterparts. liv.ac.uk Similar strategies could be adapted for the asymmetric ring-opening of this compound, offering the advantages of easy catalyst separation and recycling.
Furthermore, established methods for asymmetric epoxidation, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, provide a strong foundation for developing new catalytic systems tailored to this specific substrate. quimicaorganica.orgorganic-chemistry.org The focus will be on designing ligands and catalysts that can effectively differentiate between the two enantiotopic faces of the prochiral starting material or the two enantiomers of the racemic oxirane.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for Epoxidation
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Dissolved in the reaction medium | Solid phase, separate from the reaction medium |
| Activity | Often high | Can be high, sometimes influenced by mass transfer |
| Selectivity | Can be very high | Can be enhanced by support effects and defined active sites |
| Separation | Often difficult, requiring extraction or distillation | Easy, typically by filtration |
| Recycling | Challenging | Generally straightforward |
Development of Green Chemistry Approaches for Synthesis and Functionalization
The principles of green chemistry are increasingly guiding synthetic route design. For the synthesis of this compound and its derivatives, future research will aim to replace hazardous reagents and solvents with more environmentally benign alternatives.
A key area of development is the use of cleaner oxidizing agents for the epoxidation of the corresponding alkene. Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. organic-chemistry.org Catalytic systems, such as those employing manganese sulfate (B86663) or organocatalysts like 2,2,2-trifluoroacetophenone, can activate hydrogen peroxide for efficient epoxidation. organic-chemistry.org The use of agro-waste-based solvent mediums is another innovative approach that can significantly improve the environmental footprint of the synthesis. nih.gov
The functionalization of the oxirane ring can also be made greener. For example, the use of water as a solvent and the development of catalytic methods that operate under milder conditions will be a priority.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govresearchgate.net The integration of the synthesis and functionalization of this compound with flow chemistry platforms is a significant area for future research.
Continuous flow reactors can be employed for the epoxidation step, allowing for precise control over reaction parameters and potentially leading to higher yields and selectivities. researchgate.net Furthermore, the subsequent ring-opening reactions with various nucleophiles can be performed in-line, creating a streamlined process for generating a library of derivatives. nih.gov The use of immobilized catalysts in packed-bed reactors within a flow system is particularly attractive, as it combines the benefits of heterogeneous catalysis with the efficiency of continuous processing. researchgate.net Automated synthesis platforms can then be used to rapidly explore a wide range of reaction conditions and substrates, accelerating the discovery of new bioactive molecules.
Advanced Theoretical Studies for Complex Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.orgresearchgate.netfigshare.com Advanced theoretical studies will play a crucial role in elucidating the complex reaction dynamics of this compound.
DFT calculations can be used to model the transition states of various ring-opening reactions, providing insights into the factors that control regioselectivity and stereoselectivity. rsc.orgresearchgate.net For example, theoretical studies can help to understand the mechanism of photochemical ring-opening or the role of a catalyst in directing the nucleophilic attack to a specific carbon atom of the oxirane ring. acs.org By understanding these fundamental principles, it will be possible to design more efficient and selective synthetic methods. Computational screening of potential catalysts and reaction conditions can also help to prioritize experimental efforts.
Table 2: Applications of DFT in Studying Oxirane Reactions
| Application | Description |
| Mechanism Elucidation | Mapping the potential energy surface to identify intermediates and transition states. rsc.org |
| Selectivity Prediction | Calculating the energy barriers for different reaction pathways to predict regio- and stereoselectivity. researchgate.net |
| Catalyst Design | Modeling the interaction between the substrate and catalyst to design more effective catalysts. |
| Spectroscopic Analysis | Predicting spectroscopic properties (e.g., NMR, IR) to aid in the characterization of products and intermediates. |
Expanding Derivatization Strategies for New Chemical Space Exploration
The true value of this compound lies in its potential to be converted into a wide array of more complex molecules. Expanding the repertoire of derivatization strategies is key to exploring new chemical spaces and discovering novel compounds with interesting biological or material properties.
The ring-opening of the epoxide with a diverse set of nucleophiles, such as amines, thiols, and carbon nucleophiles, can generate a vast library of compounds. nih.gov The resulting β-functionalized alcohols can then be further modified. For instance, the synthesis of N-benzimidazole-derived carboxamides from related hydroxy- and methoxy-substituted precursors has yielded compounds with significant antiproliferative and antibacterial activity. mdpi.com Similarly, derivatives of methoxyphenyl compounds have been investigated for their antimycobacterial and antifungal properties. nih.govmdpi.com These studies provide a blueprint for the types of derivatization that could be explored with this compound to uncover new bioactive agents. The strategic introduction of different functional groups will allow for the fine-tuning of the physicochemical properties of the resulting molecules, enhancing their potential for various applications.
Q & A
Q. What synthetic methods are commonly employed for the preparation of 2-(2-Methoxy-5-methylphenyl)oxirane?
A widely used approach involves the reaction of 2-methoxy-5-methylbenzyl alcohol with epichlorohydrin in the presence of a base (e.g., NaOH). This method proceeds via nucleophilic substitution, followed by cyclization to form the oxirane ring. Reaction parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of epichlorohydrin to benzyl alcohol are critical for optimizing yield (typically 60–80%) . Alternative routes include epoxidation of allyl ether precursors using peracids (e.g., mCPBA) under controlled conditions to avoid over-oxidation.
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H NMR (δ 3.2–3.8 ppm for oxirane protons, δ 6.6–7.2 ppm for aromatic protons) and ¹³C NMR (δ 44–52 ppm for oxirane carbons) confirm the epoxide ring and substituent positions.
- IR Spectroscopy : Peaks at ~850 cm⁻¹ (epoxide ring vibration) and 1250 cm⁻¹ (C-O of methoxy group) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 178.12).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent moisture absorption and photodegradation. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Avoid prolonged exposure to acidic/basic conditions, which may induce ring-opening .
Advanced Research Questions
Q. How do electronic effects of the methoxy and methyl substituents influence the reactivity of the oxirane ring?
The methoxy group (–OCH₃) at the ortho position is electron-donating via resonance, increasing electron density at the adjacent oxirane carbon. This directs nucleophilic attack (e.g., by amines) preferentially to the less hindered position, as observed in regioselective ring-opening reactions. The para methyl group (–CH₃) sterically shields the oxirane, reducing reaction rates with bulky nucleophiles. Computational studies (DFT) on analogous compounds suggest substituent positioning alters transition-state stabilization by 10–15 kJ/mol .
Q. What experimental strategies resolve contradictions in reported reaction outcomes with amines?
Discrepancies in product distribution (e.g., mono- vs. di-adducts) often arise from stoichiometric imbalances or pH variations. To address this:
- Stoichiometric Control : Maintain a 1:1 amine-to-epoxide ratio to favor mono-adducts; use excess epoxide (2:1) for di-adduct formation.
- pH Optimization : Basic conditions (pH >10) accelerate nucleophilic attack but may promote hydrolysis. Use buffered systems (e.g., phosphate buffer, pH 8–9) to balance reactivity and stability.
- Real-Time Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and guides quenching timing .
Q. How can competing side reactions (e.g., hydrolysis) be minimized during functionalization?
- Solvent Selection : Anhydrous aprotic solvents (e.g., DMF, THF) reduce water-mediated hydrolysis.
- Catalyst Use : Lewis acids (e.g., BF₃·OEt₂) activate the oxirane for selective nucleophilic attack.
- Temperature Modulation : Lower temperatures (0–25°C) slow hydrolysis while maintaining sufficient reactivity for desired transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
